N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride
Overview
Description
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride is a chemical compound with the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used as antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride typically involves the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate . The reaction is carried out under specific conditions, often involving the use of an alcoholic hydrochloride for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .
Chemical Reactions Analysis
Types of Reactions
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester yields quinapril tert-butyl ester .
Scientific Research Applications
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their effects on biological pathways.
Medicine: As a precursor in the synthesis of antihypertensive drugs like enalapril.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride involves its role as an intermediate in the synthesis of enzyme inhibitors. These inhibitors target specific enzymes, such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, these compounds help to lower blood pressure and treat hypertension .
Comparison with Similar Compounds
Similar Compounds
Enalapril: An antihypertensive drug that also acts as an ACE inhibitor.
Quinapril: Another ACE inhibitor used to treat hypertension and heart failure.
Ramipril: A similar compound with a comparable mechanism of action.
Uniqueness
What sets N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride apart is its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique combination of functional groups enables it to participate in a wide range of chemical reactions, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3 |
InChI Key |
GFZFELCFSBCPDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.